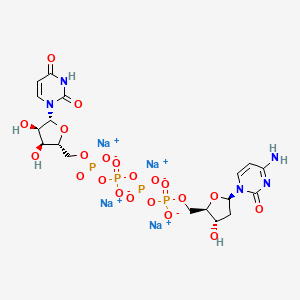
Denufosol tetrasodium
Overview
Description
- Additionally, this compound has been evaluated for the treatment of retinal detachment and other retinal diseases.
- Its chemical structure consists of two nucleosides, deoxycytidine and uridine, linked by four units of phosphoric acid. It is administered in the form of its tetrasodium salt .
Denufosol Tetrasodium: is an investigational small molecule that was initially developed for the treatment of cystic fibrosis (CF).
Mechanism of Action
Target of Action
Denufosol tetrasodium primarily targets the P2Y2 receptors . These receptors play a crucial role in the regulation of ion transport across epithelial surfaces, including the airways .
Mode of Action
This compound is a selective P2Y2 agonist . It enhances the lung’s innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel . This activation is similar to the defective ion channel’s action in moving salt and water to the surface of the airways . The compound’s interaction with its targets leads to several pharmacological actions:
- Hydration of the airways by stimulating chloride and liquid secretions on the epithelial cell surface .
- Inhibition of epithelial sodium absorption .
- Enhancement of ciliary beat frequency .
- Stimulation of mucin secretion .
Biochemical Pathways
This compound affects the biochemical pathways related to mucosal hydration and mucociliary clearance in the lungs . By activating an alternative chloride channel, it theoretically increases ion transport in cystic fibrosis patients, compensating for the effects caused by the non-functioning CFTR .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy volunteers and patients with cystic fibrosis . This suggests that high concentrations of denufosol can be achieved in the airways with very low systemic absorption .
Result of Action
The result of this compound’s action is an enhancement of the lung’s innate mucosal hydration and mucociliary clearance . This is achieved through increased chloride and water secretion, increased cilia beat frequency, and increased mucin release . These actions contribute to the overall improvement in lung function, as observed in clinical trials .
Action Environment
The action of this compound is influenced by the environment within the lungs. The compound is designed to enhance the lung’s innate mucosal hydration and mucociliary clearance mechanisms . Therefore, factors that affect these mechanisms, such as the presence of mucus or the state of the airways, could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Denufosol Tetrasodium are not widely available in the literature. it is typically produced as a pharmaceutical compound through proprietary processes.
Chemical Reactions Analysis
- Denufosol Tetrasodium is not extensively studied in terms of chemical reactions, as its primary focus has been on its pharmacological effects.
- It does not undergo common organic reactions like oxidation, reduction, or substitution. Instead, its mechanism of action is related to its interaction with cellular receptors.
Scientific Research Applications
Cystic Fibrosis (CF): Denufosol Tetrasodium was initially investigated for CF treatment due to its ability to enhance mucosal hydration and mucociliary clearance. further studies are needed to establish its efficacy.
Retinal Diseases: Research explored its potential in treating retinal detachment and other retinal conditions, although clinical outcomes remain inconclusive.
Comparison with Similar Compounds
- Denufosol Tetrasodium’s unique mechanism of action distinguishes it from other approved CF treatments.
- Similar compounds include other investigational agents targeting CF-related pathways, but none share precisely the same profile.
Properties
IUPAC Name |
tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASYJVRFGUDDEW-WMUGRWSXSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5Na4O21P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318250-11-2 | |
| Record name | Denufosol tetrasodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENUFOSOL TETRASODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















